molecular formula C13H9BrN2S B3023278 N-(4-Bromophenyl)benzo[d]thiazol-2-amine CAS No. 6278-86-0

N-(4-Bromophenyl)benzo[d]thiazol-2-amine

Cat. No. B3023278
CAS RN: 6278-86-0
M. Wt: 305.19 g/mol
InChI Key: VNHLHHAXIJZPQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-Bromophenyl)benzo[d]thiazol-2-amine involves various strategies. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to produce 1-substituted benzimidazoles, which are structurally related to the target compound . Additionally, the synthesis of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives from phenylacetic acid derivatives has been reported, and these derivatives include a compound with a 4-bromobenzyl group, which is closely related to the compound of interest .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-Bromophenyl)benzo[d]thiazol-2-amine has been characterized using various techniques. X-ray crystallography has been employed to determine the crystal structures of molecular cocrystals and salts involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, revealing details about hydrogen bonding and (\pi)-(\pi) stacking interactions . These structural analyses provide insights into the molecular conformation and intermolecular interactions that could be relevant to the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of forming cocrystals and salts. For example, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine has been shown to interact with carboxylic acids to form adducts and salts, which involve hydrogen bonding and (\pi)-(\pi) interactions . These reactions are indicative of the potential reactivity of N-(4-Bromophenyl)benzo[d]thiazol-2-amine with other chemical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-(4-Bromophenyl)benzo[d]thiazol-2-amine have been characterized using spectroscopic methods such as NMR, UV-Vis, and FTIR, as well as mass spectrometry and optical rotations . These methods provide information on the elemental composition, molecular weight, and stereochemistry of the compounds. The reported acetylcholinesterase-inhibition activity of a 5-benzyl-1,3,4-thiadiazol-2-amine derivative also suggests potential biological activities for similar compounds .

Scientific Research Applications

Summary of the Application

N-(4-Bromophenyl)benzo[d]thiazol-2-amine derivatives have been synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Methods of Application or Experimental Procedures

The compounds were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics. They were then evaluated for their in vitro antimicrobial activity using the turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The antimicrobial activity results revealed that compounds p2, p3, p4, and p6 exhibited promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). Anticancer screening results demonstrated that compound p2 was found to be the most active one against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .

2. Anti-inflammatory Activity

Summary of the Application

Certain derivatives of N-(4-Bromophenyl)benzo[d]thiazol-2-amine have shown anti-inflammatory and analgesic activities .

Results or Outcomes

Among the derivatives, compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

3. Anti-tubercular Activity

Summary of the Application

Benzothiazole based anti-tubercular compounds, including N-(4-Bromophenyl)benzo[d]thiazol-2-amine derivatives, have been synthesized and shown promising results against M. tuberculosis .

Methods of Application or Experimental Procedures

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Results or Outcomes

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

4. Topoisomerase I Inhibitors

Summary of the Application

3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives, which include N-(4-Bromophenyl)benzo[d]thiazol-2-amine, have been designed and synthesized as topoisomerase I inhibitors .

Results or Outcomes

The in vitro anti-proliferation evaluation against four human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) and one normal cell line (HL-7702) indicated that most of the synthesized compounds showed promising results .

5. Anticonvulsant Activity

Summary of the Application

Benzothiazole derivatives, including N-(4-Bromophenyl)benzo[d]thiazol-2-amine, have been studied for their potential anticonvulsant activities .

Results or Outcomes

6. Antidiabetic Activity

Summary of the Application

Benzothiazole derivatives, including N-(4-Bromophenyl)benzo[d]thiazol-2-amine, have been studied for their potential antidiabetic activities .

Safety And Hazards

The safety information for “N-(4-Bromophenyl)benzo[d]thiazol-2-amine” includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for “N-(4-Bromophenyl)benzo[d]thiazol-2-amine” and its derivatives could involve further exploration of their antimicrobial and anticancer activities, as well as the development of more efficient synthetic routes .

properties

IUPAC Name

N-(4-bromophenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHLHHAXIJZPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283955
Record name N-(4-Bromophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)benzo[d]thiazol-2-amine

CAS RN

6278-86-0
Record name 6278-86-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Nahakpam, BS Chingakham… - Journal of Heterocyclic …, 2015 - Wiley Online Library
Polymer‐Supported Tribromide as a New Solid Phase and Recyclable Catalyst for the Synthesis of 2‐(N‐Arylamino)benzothiazoles Under Solvent‐Free Microwave Irradiation …
Number of citations: 8 onlinelibrary.wiley.com
H Cheng, YQ Zhu, PF Liu, KQ Yang, J Yan… - The Journal of …, 2021 - ACS Publications
2-Aminobenzothiazoles comprise a valuable structural motif, which prevails in versatile natural products and biologically active compounds. Herein, a switchable and scalable C–N …
Number of citations: 11 pubs.acs.org
J Dong, J Hu, X Liu, S Sun, L Bao, M Jia… - The Journal of Organic …, 2022 - ACS Publications
An ionic cascade insertion/cyclization reaction of thia-/selena-functionalized arylisocyanides has been successfully developed for the efficient and practical synthesis of 2-…
Number of citations: 2 pubs.acs.org

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